![molecular formula C16H27NO4 B2355569 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid CAS No. 2241142-07-2](/img/structure/B2355569.png)
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid
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Overview
Description
The compound “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Another related compound, “2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid”, is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The molecular structure of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” has a molecular weight of 312.39 g/mol . The molecular formula of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid” is C17H23NO4 .
Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is often used in the synthesis of related compounds and is readily cleaved from an amino group under acidic conditions .
Physical And Chemical Properties Analysis
The molecular weight of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid” is 305.4 g/mol . The molecular weight of “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylic acid” is 312.39 g/mol .
Scientific Research Applications
Asymmetric Synthesis
Asymmetric synthesis is a key application area for this compound. For instance, (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, along with their N-Boc and N-Cbz protected analogues, have been synthesized starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine (Xue et al., 2002).
Peptide Synthesis
The title dipeptide 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, which includes pipecolic acid (piperidine-2-carboxylic acid), demonstrates the role of this compound in peptide synthesis. This dipeptide adopts a type II' beta-turn conformation, highlighting its structural significance in molecular biology (Didierjean et al., 2002).
Spirocyclic Compound Synthesis
The compound has been utilized in synthesizing spirocyclic structures. A notable example is the synthesis of spiro[indole-3,4′-piperidin]-2-one systems starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (Freund & Mederski, 2000).
Enzyme Inhibition Studies
This compound features in the discovery of enzyme inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives synthesized using fluorine substituted tert-butoxycarbonyl group on the piperidine ring showed potent inhibitory activities in enzyme-assay and cell-based assays (Chonan et al., 2011).
Supramolecular Self-Assembly
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is significant in the study of supramolecular self-assembly. X-ray crystallography of related compounds shows patterns of close packing reflecting basic forms of supramolecular self-assembly organized by hydrogen bonds (Kălmăn et al., 2001).
Antibacterial Activity Studies
Tricyclic carbapenem derivatives, where a piperidine ring is condensed to the carbapenem skeleton, have been synthesized using a methodology that involves this compound. These derivatives showed potent in vitro activities against gram-positive and gram-negative bacteria (Mori et al., 2000).
Mechanism of Action
Target of Action
It is used as a linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound acts as a semi-flexible linker in PROTAC development . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome pathway, which is responsible for the degradation of proteins within the cell .
Result of Action
The result of the compound’s action would be the targeted degradation of specific proteins within the cell . This could have various effects at the molecular and cellular level, depending on the specific target protein being degraded .
Future Directions
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-9-7-11(8-10-17)12-5-4-6-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKHOHYWEYQKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid | |
CAS RN |
2241142-07-2 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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